

# Head-to-Head Comparison: TL13-110 and its Active Counterpart, TL13-112

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Compound of Interest		
Compound Name:	TL13-110	
Cat. No.:	B2483266	Get Quote

In the landscape of targeted protein degradation, the development of specific and potent molecules is paramount for advancing therapeutic strategies. This guide provides a detailed head-to-head comparison of TL13-112, a selective Anaplastic Lymphoma Kinase (ALK) degrader, and its inactive counterpart, **TL13-110**. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical and cellular activities, supported by experimental data and detailed protocols.

## **Executive Summary**

TL13-112 is a heterobifunctional molecule, also known as a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of the ALK protein. It achieves this by simultaneously binding to ALK and the E3 ubiquitin ligase Cereblon, thereby hijacking the cell's natural protein disposal machinery. In contrast, **TL13-110** serves as a crucial negative control. While it retains the potent ability to inhibit the kinase activity of ALK, it is structurally designed to be incapable of inducing its degradation. This fundamental difference in their mechanism of action forms the basis of this comparative analysis.

## **Data Presentation**

The following tables summarize the key quantitative data for **TL13-110** and TL13-112, highlighting their distinct pharmacological profiles.

Table 1: Biochemical and Cellular Activity



Parameter	TL13-110 (Inactive Control)	TL13-112 (Active Degrader)	Reference
ALK Inhibition (IC50)	0.34 nM	0.14 nM	[1][2]
ALK Degradation (DC50)	No degradation observed	H3122 cells: 10 nM Karpas 299 cells: 40 nM	[3]
Cereblon Binding (IC50)	Not reported	2.4 μΜ	[2]

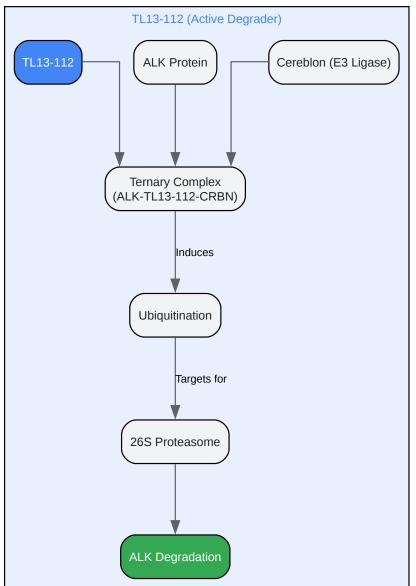
Table 2: Off-Target Kinase Inhibition (IC50)

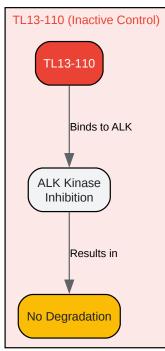
Kinase	TL13-110 (IC50)	TL13-112 (IC50)	Reference
Aurora A	9080 nM	8550 nM	[1][2]
FER	23.1 nM	42.4 nM	[1][2]
PTK2 (FAK)	21.2 nM	25.4 nM	[1][2]
RPS6KA1 (RSK1)	480 nM	677 nM	[1][2]

## **Mechanism of Action**

TL13-112 functions as a PROTAC, inducing the ubiquitination and subsequent proteasomal degradation of ALK. This is achieved through the formation of a ternary complex between ALK, TL13-112, and the E3 ubiquitin ligase Cereblon. **TL13-110**, lacking the necessary structural component for Cereblon engagement, acts solely as a competitive inhibitor of the ALK kinase domain.







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Caption: Comparative mechanism of action of TL13-112 and TL13-110.

# **Experimental Protocols**

Detailed methodologies for the key experiments are provided below.

## **ALK Degradation Assay (Western Blot)**



#### 1. Cell Culture and Treatment:

- Culture ALK-positive cancer cell lines (e.g., H3122, Karpas 299) in appropriate media and conditions.
- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of TL13-112 or **TL13-110** for the desired time course (e.g., 4, 8, 16, 24 hours).

#### 2. Cell Lysis:

- After treatment, wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
- 3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit.
- 4. SDS-PAGE and Western Blotting:
- Normalize protein concentrations and prepare samples with Laemmli buffer.
- Denature samples by heating at 95°C for 5 minutes.
- Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

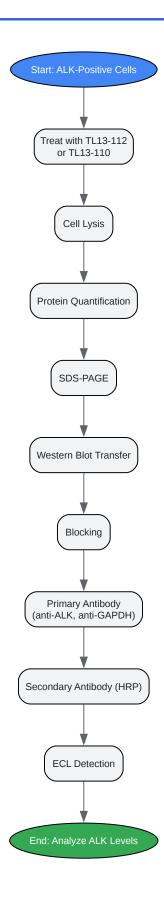






- Incubate the membrane with a primary antibody against ALK overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
- · Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- · Wash the membrane again three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.





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### References

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